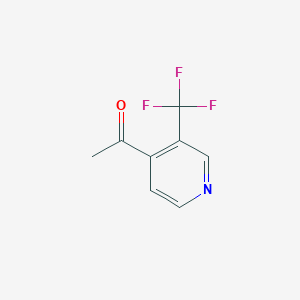![molecular formula C16H16F3N3O3 B2387489 3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-69-9](/img/structure/B2387489.png)
3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a spirocyclic compound, which means it has two rings that share a single atom . It also contains a trifluoromethyl group, which is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a spirocyclic core with a trifluoromethyl group attached to a benzoyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to be a strong electron-withdrawing group . This could make the compound more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
This compound belongs to a class of fluorinated azaspiro[4.5]decane derivatives, which have been synthesized and structurally characterized to understand their chemical properties and potential applications. For example, a series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones containing fluoro or trifluoromethyl substituents at the aryl ring were synthesized to test their anticonvulsant activity, demonstrating the significance of fluorination on biological activity (Obniska et al., 2006). Another study focused on the crystal structure of a related compound, highlighting the importance of structural conformation in determining its chemical and physical properties (Rohlíček et al., 2010).
Anticonvulsant Activity
Research has explored the anticonvulsant properties of similar compounds, finding that certain derivatives exhibit significant activity in models of seizures, suggesting potential therapeutic applications for neurological disorders. The anticonvulsant activity was particularly noted in derivatives with specific substituents, indicating the role of chemical modifications in enhancing biological effects (Obniska et al., 2006).
Antimicrobial Applications
Compounds within this chemical class have also been investigated for their antimicrobial properties. For instance, N-halamine-coated cotton incorporating similar spirocyclic compounds demonstrated antimicrobial efficacy against common pathogens, indicating potential for use in antimicrobial textiles and materials (Ren et al., 2009).
Material Science Applications
In the realm of material science, spirocyclic compounds have been studied for their corrosion inhibition properties, showing effectiveness in protecting metals from corrosion in acidic environments. This research underscores the utility of these compounds in developing new corrosion inhibitors for industrial applications (Chafiq et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-21-13(24)15(20-14(21)25)5-7-22(8-6-15)12(23)10-3-2-4-11(9-10)16(17,18)19/h2-4,9H,5-8H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNVUISIDCJRQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
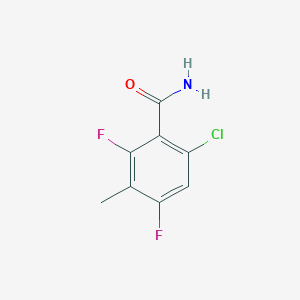
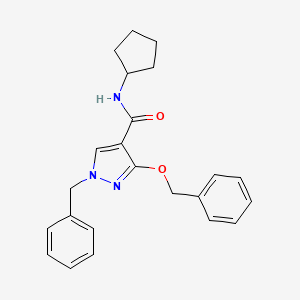

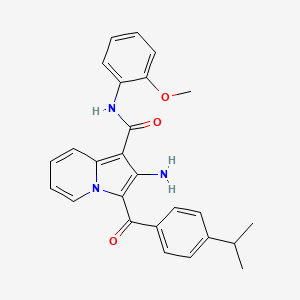
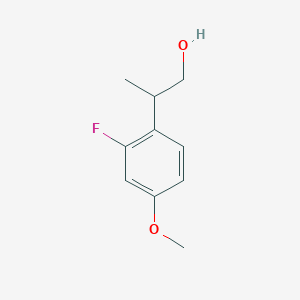

![1-(4-ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387420.png)
![N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2387421.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2387423.png)
![2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2387424.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2387425.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2387426.png)
